2-Bromoterephthalic acid

Catalog No.
S661998
CAS No.
586-35-6
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoterephthalic acid

CAS Number

586-35-6

Product Name

2-Bromoterephthalic acid

IUPAC Name

2-bromoterephthalic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

QPBGNSFASPVGTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O

The exact mass of the compound 2-Bromoterephthalic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3985. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromoterephthalic acid is a functionalized aromatic dicarboxylic acid primarily used as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its parent compound, terephthalic acid, the presence of the bromo-substituent provides a crucial reactive site on the benzene ring. This feature is fundamental for researchers aiming to introduce specific functionalities into MOF structures through post-synthetic modification, enabling the development of materials with tailored properties for applications like gas storage, catalysis, and sensing.

Substituting 2-bromoterephthalic acid with unsubstituted terephthalic acid is a critical procurement error for projects requiring post-synthetic modification (PSM), as the parent compound lacks the necessary C-Br bond for common cross-coupling reactions. Using other functionalized analogs, such as 2-aminoterephthalic acid or 2-chloroterephthalic acid, is also not a direct replacement; these substitutes introduce different electronic properties and reactivity, which can alter the resulting MOF's topology, stability, and performance in applications like photocatalysis or luminescence. The choice of the bromo- derivative is therefore a deliberate design decision for achieving specific, predictable material characteristics and functionalities that cannot be replicated with simpler or alternative linkers.

Enables Post-Synthetic Modification (PSM) Inaccessible to Terephthalic Acid

The primary differentiator for 2-bromoterephthalic acid is its utility as a substrate for post-synthetic modification (PSM), a key technique for introducing new functional groups into a pre-formed MOF structure. The carbon-bromine bond serves as a versatile handle for various C-C and C-N cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are not possible with the C-H bonds of standard terephthalic acid. This allows for the covalent attachment of complex functionalities after the robust MOF scaffold has been established, a route often inaccessible by direct synthesis with more complex, sensitive linkers.

Evidence DimensionReactivity for Post-Synthetic Modification
Target Compound DataPossesses a reactive C-Br bond suitable for a wide range of organometallic cross-coupling reactions.
Comparator Or BaselineTerephthalic Acid: Possesses only unreactive C-H bonds on the aromatic ring, preventing common PSM cross-coupling reactions.
Quantified DifferenceQualitative but absolute: Enables a class of chemical reactions that are impossible with the unsubstituted comparator.
ConditionsStandard post-synthetic modification protocols on crystalline MOFs.

This capability is the main reason for procuring this compound over terephthalic acid, as it opens up pathways to create highly functionalized, value-added materials.

Directs Unique MOF Topology Compared to Unsubstituted Terephthalate

The bromo substituent can directly influence the final crystal structure of a MOF. In the synthesis of iron-terephthalate MOFs, using 2-bromoterephthalic acid with an Fe(II) source (FeSO4·7H2O or Fe(OAc)2) yielded a novel MOF phase with a unique 'snw' topology. In contrast, under similar conditions, unsubstituted terephthalic acid preferentially forms known structures like MIL-101(Fe) or MIL-53(Fe). This demonstrates that the bromo-linker is not merely an inertly incorporated building block but an active structure-directing agent.

Evidence DimensionResulting MOF Topology
Target Compound DataForms a novel Fe–BDC-Br phase with 'snw' topology.
Comparator Or BaselineTerephthalic Acid: Forms established phases such as MIL-101(Fe) or MIL-53(Fe).
Quantified DifferenceFormation of a distinct and novel crystal structure vs. known structures.
ConditionsSolvothermal synthesis with Fe(II) salts (FeSO4·7H2O or Fe(OAc)2) in DMF.

For researchers targeting novel materials with specific pore geometries or network interconnections, selecting 2-bromoterephthalic acid can be essential for accessing crystal phases unobtainable with the parent linker.

Improved Processability: Higher Solubility in DMF Than Terephthalic Acid

Effective MOF synthesis requires sufficient solubility of the organic linker in the reaction solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). Terephthalic acid is known for its very low solubility in common organic solvents, which can complicate synthesis and purification processes. While direct quantitative comparisons are scarce, the successful and routine synthesis of bromo-functionalized MOFs like UiO-66-Br and IRMOF-2-Br under standard solvothermal conditions implies adequate solubility. In contrast, the dissolution of terephthalic acid often requires elevated temperatures or the use of additives to achieve sufficient concentrations for reaction.

Evidence DimensionSolubility in DMF
Target Compound DataSufficiently soluble in DMF for routine solvothermal synthesis of various MOFs.
Comparator Or BaselineTerephthalic Acid: Poorly soluble in DMF at room temperature, often requiring high heat or additives for dissolution.
Quantified DifferenceQualitative but significant improvement in handling and processing for synthesis.
ConditionsStandard solvothermal synthesis conditions (e.g., heating in DMF).

Improved solubility simplifies reaction setup, can lead to more homogeneous reaction conditions, and potentially allows for milder synthesis temperatures, making it a more process-friendly precursor than terephthalic acid.

Precursor for Catalytically Active MOFs via Post-Synthetic Modification

Use as the foundational linker for a robust MOF (e.g., UiO-66-Br), followed by palladium-catalyzed cross-coupling reactions to install catalytically active sites, such as phosphine ligands or chiral moieties, onto the linker. This approach leverages the stability of the initial framework while introducing functionality that might not survive direct solvothermal synthesis.

Development of Tunable Luminescent MOF-Based Sensors

Synthesize a base MOF using 2-bromoterephthalic acid and then use PSM to attach fluorophores or chromophores. The heavy bromine atom itself can also influence photophysical properties through the heavy-atom effect. This allows for the systematic tuning of emission properties for creating chemical sensors or molecular probes.

Fabrication of MOFs with Novel Topologies for Gas Separation

Employ 2-bromoterephthalic acid in exploratory synthesis with different metal ions to deliberately target novel framework topologies that are inaccessible with standard terephthalic acid. The unique pore systems resulting from this structure-directing effect can then be evaluated for specialized gas separation applications.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

586-35-6

Wikipedia

2-Bromoterephthalic acid

Dates

Last modified: 08-15-2023

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